Acid brown 16 (C.I. 17610)

Description

Historical Development and Significance in Dye Chemistry

The development of Acid Brown 16 is intrinsically linked to the broader history of synthetic dyes, which began to flourish in the mid-19th century.

The history of dyes transitioned from natural extracts to synthetic compounds in 1856 with the synthesis of Mauveine psiberg.com. The first acid dyes emerged shortly after, with early examples like triarylmethane derivatives appearing around 1868 . These initial dyes, however, often exhibited poor fastness. A significant advancement occurred in 1877 with the synthesis of Acid Red A for wool dyeing, which set a new standard . The period after 1890 saw a rapid expansion in the variety and performance of acid dyes, particularly with the introduction of new structures, including those based on anthraquinone (B42736) and various azo linkages, which offered improved color diversity and durability .

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of commercial dyes psiberg.combritannica.com. Their synthesis, typically a two-step process involving diazotization and coupling, was discovered in the 1800s and became fundamental to the dye industry psiberg.comyoutube.com. Acid Brown 16, with its complex azo structure, is a product of this chemical tradition bestchem.hu. Dyes like Resorcin Brown, an early disazo dye, were developed by coupling diazotized amines with compounds like resorcinol (B1680541) and found application in leather dyeing iipseries.org. The structure of Acid Brown 16 places it within this extensive family of colorants that are integral to various industrial applications bestchem.huiipseries.org.

Acid dyes are a primary choice for dyeing leather and protein-based textiles due to their application process and the resulting color properties scielo.org.mxresearchgate.net. Research in this area often focuses on improving dye exhaustion, fixation, and fastness properties, as well as understanding the interactions between the dye, the substrate, and various tanning materials researchgate.netbohrium.com. Studies have shown that metal-complex acid dyes can exhibit high exhaustion and fixation rates on leather scielo.org.mxbohrium.com. While specific academic studies on the application of Acid Brown 16 are limited, research on similar acid brown dyes provides context for its potential use and performance. For instance, studies on Acid Brown 83 highlight its application for leather colorantsgroup.com. A notable area of academic research involving C.I. Acid Brown 16 specifically is its degradation for environmental remediation purposes nmlindia.org.

Classification within Acid Dyes and Azo Compounds

Acid Brown 16 is classified based on its chemical structure and application method. As its name implies, it is an acid dye, containing sulfonic acid groups that render it anionic and water-soluble for dyeing under acidic conditions bestchem.hucosmodyes.com. Chemically, it is an azo dye, containing the characteristic nitrogen-to-nitrogen double bond that acts as the chromophore bestchem.hu.

Table 1: Classification and Properties of Selected Acid Brown Dyes

| Dye Name | C.I. Number | Chemical Class | Application |

|---|---|---|---|

| Acid Brown 16 | 17610 | Azo Dye | Not specified in detail, but degradation studied bestchem.hunmlindia.org |

| Acid Brown 58 | 12269-87-3 | Disazo Dye | Polyamide, Wool, Silk, Leather |

| Acid Brown 75 | - | - | Wool, Leather |

| Acid Brown 83 | 20250 | Disazo Copper Complex | Leather colorantsgroup.com |

General Academic Context of Industrial Applications and Their Environmental Implications

The widespread use of azo dyes, including acid dyes, in industries such as textiles and tanneries has significant environmental implications ontosight.aicdnsciencepub.com. A primary concern is the release of dye-containing effluents into water systems. These dyes are often recalcitrant to conventional wastewater treatment methods due to their complex and stable chemical structures cdnsciencepub.com. Research has focused on developing effective methods for the decolorization and mineralization of these dyes.

A study investigating the degradation of four different dyes, including C.I. Acid Brown 16, compared the efficacy of advanced oxidation processes (AOPs) and electrooxidation nmlindia.org. The findings indicated that while AOPs involving UV/O3/H2O2 could achieve almost complete mineralization of the dyes, electrooxidation was less effective for some compounds but consumed significantly less energy nmlindia.org. For C.I. Acid Brown 16, electrooxidation resulted in approximately 80% removal, which was higher than for the other dyes tested nmlindia.org. Such research is crucial for developing more sustainable and economical treatment technologies for industrial wastewater containing these synthetic colorants.

Table 2: Research Findings on C.I. Acid Brown 16 Degradation

| Treatment Method | Key Finding | Reference |

|---|---|---|

| Advanced Oxidation (UV/O3/H2O2) | Achieved near-complete mineralization of the dye. | nmlindia.org |

| Electrooxidation | Removed approximately 80% of the dye from the solution. | nmlindia.org |

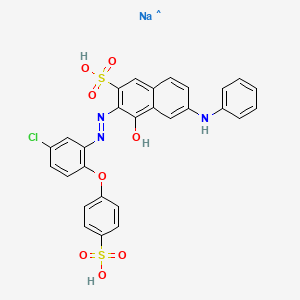

Structure

2D Structure

Properties

InChI |

InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNOAARZFAOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClN3NaO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-58-8 | |

| Record name | 2-Naphthalenesulfonic acid, 3-[2-[5-chloro-2-(4-sulfophenoxy)phenyl]diazenyl]-4-hydroxy-6-(phenylamino)-, sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 3-[[5-chloro-2-(4-sulfophenoxy)phenyl]azo]-4-hydroxy-6-(phenylamino)-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Acid Brown 16 C.i. 17610

Established Synthetic Pathways of Acid Brown 16

The synthesis of Acid Brown 16, like other azo dyes, is a multi-step process rooted in the principles of diazotization and azo coupling reactions. scielo.org.mxunb.ca This established pathway is a cornerstone of industrial dye production due to its efficiency and the versatility of the azo chromophore.

The foundational reaction for the synthesis of Acid Brown 16 is the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component. wikipedia.org The general mechanism involves the following key steps:

Formation of the Diazonium Salt: The synthesis commences with the diazotization of an aromatic amine. In a typical procedure, a primary aromatic amine is treated with a source of nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.caresearchgate.net The resulting diazonium salt is a highly reactive electrophile. wikipedia.org

Azo Coupling: The diazonium salt is then reacted with a nucleophilic coupling component, which is typically an activated aromatic compound such as a phenol (B47542) or a naphthol derivative. wikipedia.org In the case of Acid Brown 16, the coupling component is resorcinol (B1680541). The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, leading to the formation of an azo compound, characterized by the -N=N- linkage. wikipedia.org The reaction is generally carried out in an alkaline medium to enhance the nucleophilicity of the coupling component. samipubco.comgoogle.com

Where Ar-NH₂ represents the aromatic amine precursor and C₆H₄(OH)₂ is resorcinol.

The yield and selectivity of the synthesis of Acid Brown 16 are critically dependent on the choice of precursors and the precise control of reaction conditions.

Precursors: The purity of the starting materials, the aromatic amine and resorcinol, is paramount for achieving a high yield of the desired product and minimizing the formation of impurities. The specific aromatic amine used for Acid Brown 16 is 4-amino-3-methylbenzenesulfonic acid.

Reaction Conditions: Several parameters must be carefully controlled throughout the synthesis:

Temperature: Diazotization is an exothermic reaction, and maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt. researchgate.net

pH: The pH of the reaction medium plays a dual role. Diazotization is carried out in a strongly acidic medium to generate the electrophilic nitrosonium ion. unb.ca Conversely, the coupling reaction is typically performed under alkaline conditions to deprotonate the phenolic hydroxyl groups of resorcinol, thereby increasing its nucleophilicity and reactivity towards the diazonium salt. samipubco.comlibretexts.org

Stoichiometry: The molar ratio of the reactants must be carefully controlled to ensure complete conversion and to avoid side reactions.

The following table summarizes the key reaction conditions:

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the diazonium salt. researchgate.net |

| Diazotization pH | Strongly acidic | Promotes the formation of the nitrosonium ion. unb.ca |

| Coupling Temperature | Below 20 °C | Controls the reaction rate and minimizes by-product formation. google.com |

| Coupling pH | Alkaline (pH 7-9) | Enhances the nucleophilicity of the coupling component. samipubco.com |

Optimization of Synthesis Parameters for Industrial and Laboratory Scale

The transition of the synthesis of Acid Brown 16 from a laboratory procedure to an industrial scale necessitates the optimization of various parameters to maximize yield, ensure product quality, and maintain cost-effectiveness. Key areas of optimization include:

Reaction Medium: While aqueous media are traditionally used, the exploration of alternative solvent systems or the use of phase transfer catalysts could potentially enhance reaction rates and facilitate product isolation.

Agitation: Efficient mixing is critical to ensure homogeneity and promote mass transfer between the reactants, especially in large-scale reactors.

Addition Rate of Reactants: The controlled addition of sodium nitrite during diazotization and the diazonium salt solution during coupling is essential to manage the reaction exotherm and prevent localized overheating. semanticscholar.org

Isolation and Purification: Industrial processes often employ salting out with sodium chloride to precipitate the dye, followed by filtration and drying. unb.ca Optimization of these steps is crucial for obtaining a product with the desired purity and physical form.

Exploration of Novel Synthetic Methodologies for Acid Brown 16 Analogues

While the diazotization and coupling reaction remains the predominant method for synthesizing azo dyes, ongoing research explores novel methodologies to create analogues of Acid Brown 16 with tailored properties. These explorations are often driven by the need for dyes with improved fastness, different shades, or enhanced environmental compatibility.

One area of exploration is the synthesis of premetallized acid dyes. p2infohouse.org This involves the incorporation of a metal ion, such as iron, chromium, or cobalt, into the dye molecule during or after its synthesis. elsevier.estextilelearner.net Metallization can significantly improve the light and wash fastness of the dye. samipubco.com The synthesis of an iron-complexed analogue of Acid Brown 16 could be a promising avenue for developing a more environmentally friendly alternative to chromium-based dyes. p2infohouse.org

Another approach involves modifying the precursor molecules. By introducing different substituents on the aromatic amine or by using alternative coupling components, a wide range of Acid Brown 16 analogues with varied colors and properties can be synthesized. iosrjournals.orgiosrjournals.org

Derivatization for Modified Academic Properties

The chemical structure of Acid Brown 16 can be modified through derivatization to alter its properties for specific academic or research purposes.

A significant area of research in dye chemistry is the development of colorants that are more susceptible to degradation, particularly biodegradation, to mitigate their environmental impact. nih.gov The inherent stability of many azo dyes makes them persistent in the environment. mdpi.com

The synthesis of Acid Brown 16 derivatives with enhanced degradation susceptibility could be approached by introducing specific functional groups into the molecule that are more readily attacked by microbial enzymes. For instance, the introduction of hydroxyl or carboxyl groups could increase the polarity and water solubility of the dye, potentially making it more accessible to microbial degradation.

Furthermore, the azo bond itself is a primary target for microbial degradation, often through the action of azoreductase enzymes under anaerobic conditions. mdpi.com Research into modifying the electronic properties of the aromatic rings flanking the azo group could potentially influence the rate of this reductive cleavage. While specific studies on the derivatization of Acid Brown 16 for enhanced degradation are not widely reported, the general principles of designing biodegradable organic molecules can be applied.

Modifications for Altered Spectral Response in Analytical Research

Detailed research focusing specifically on the derivatization of Acid Brown 16 (C.I. 17610) for the purpose of altering its spectral response in analytical applications is not extensively documented in publicly available scientific literature. However, the broader field of azo dye chemistry provides well-established strategies for modifying chromophoric structures to create sensitive and selective analytical reagents. These principles can be applied to the hypothetical structure of a sulfonated azo dye like Acid Brown 16 to develop derivatives with tailored spectral properties for use as colorimetric sensors.

The core principle behind these modifications is that the color of an azo dye is determined by its extended π-electron system, which includes the aromatic rings and the azo (-N=N-) bridge. By strategically adding or altering functional groups on the aromatic rings, it is possible to modulate the energy of the electronic transitions within the molecule, thereby changing its maximum absorption wavelength (λmax) and its visible color.

General Strategies for Spectral Modification

The modification of azo dyes for analytical sensing typically involves introducing a receptor site that can interact with a specific analyte. This interaction perturbs the electronic structure of the dye, leading to a detectable change in its absorption spectrum, such as a shift in λmax (bathochromic/red shift or hypsochromic/blue shift) or a change in molar absorptivity.

Common derivatization approaches include:

Introduction of Chelating Groups for Metal Ion Detection: By incorporating functional groups capable of forming coordination complexes with metal ions, azo dyes can be converted into highly sensitive colorimetric chemosensors. mdpi.comresearchgate.netchemrxiv.org The binding of a metal ion restricts the molecule's conformation and alters the electron density of the chromophore, resulting in a distinct color change. Functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) are often introduced ortho to the azo linkage to create effective chelation sites. mdpi.com

Attachment of Specific Recognition Moieties: For the detection of non-metallic species, specific molecular recognition units can be covalently bonded to the dye structure. A prominent example is the incorporation of boronic acid [-B(OH)2] groups for the colorimetric sensing of saccharides. nih.gov The boronic acid moiety reversibly binds with the cis-diol groups present in many sugars, triggering a spectral shift in the attached azo dye chromophore.

Impact of Substituents on Spectral Properties

The nature and position of substituent groups on the aromatic rings of an azo dye have a predictable effect on its spectral properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be used to fine-tune the color of the dye.

| Substituent Type | Example Groups | General Effect on λmax | Rationale |

| Electron-Donating Groups (EDGs) | -OH, -NH2, -OR, -NR2 | Bathochromic Shift (Red Shift) | These groups increase the electron density in the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of longer wavelength light. |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -SO3H, -COOH | Hypsochromic Shift (Blue Shift) | These groups decrease the electron density of the π-system, increasing the HOMO-LUMO energy gap and causing the molecule to absorb shorter wavelength light. |

Hypothetical Derivatization of an Acid Brown Dye for Analytical Use

Applying these principles, a generic sulfonated bis-azo dye, representative of an acid brown color, could be derivatized for specific analytical purposes. The typical synthesis route for such dyes involves diazotization of an aromatic amine and subsequent coupling reactions, a process that lends itself to the use of functionalized precursors. nih.govresearchgate.net

The following table outlines potential derivatization strategies for creating analytical sensors from a foundational acid brown azo dye structure.

| Derivatization Strategy | Modification Detail | Target Analyte | Expected Spectral Response |

| Heavy Metal Sensing | Synthesis using a coupling component containing ortho-hydroxyl and carboxyl groups (e.g., salicylic (B10762653) acid). researchgate.net | Pb²⁺, Cu²⁺, Hg²⁺ | The dye solution exhibits a distinct color (e.g., brown-orange). Upon addition of a target metal ion, chelation occurs, causing a significant bathochromic shift to a red or purple color. chemrxiv.org |

| pH Indication | Incorporation of an additional phenolic group or a tertiary amine onto one of the terminal aromatic rings. ekb.eg | H⁺ / OH⁻ | The dye displays different colors in acidic and basic media due to the protonation/deprotonation of the introduced functional group, altering the electronic conjugation. |

| Saccharide Detection | Covalent attachment of a phenylboronic acid moiety to the dye structure via an amide or ester linkage. nih.gov | Glucose, Fructose | In a buffered aqueous solution, the dye has a specific λmax. The addition of a target saccharide leads to the formation of a boronate ester, which induces a conformational or electronic change resulting in a measurable shift in the absorption spectrum. |

These derivatization strategies transform a simple dye into a functional analytical tool, where a change in color provides a direct and often quantitative measurement of the target analyte's concentration. While specific examples for Acid Brown 16 (C.I. 17610) are unavailable, the established chemistry of azo dyes provides a clear roadmap for its potential modification and application in analytical research.

Application Mechanisms of Acid Brown 16 C.i. 17610 in Specific Substrates

Dye-Substrate Interaction Mechanisms

The binding of Acid Brown 16 to a substrate is not due to a single force but rather a combination of interactions that secure the dye molecule to the fiber. The relative importance of each type of interaction depends on the specific substrate and the dyeing conditions.

The primary mechanism for the fixation of Acid Brown 16 onto protein fibers such as wool, silk, and leather is the formation of strong ionic bonds. wikipedia.orgglobalspec.com Protein fibers are amphoteric, meaning they possess both acidic (carboxyl, -COOH) and basic (amino, -NH2) functional groups. blogspot.com

Fiber-NH2 + H+ ⇌ Fiber-NH3+ Fiber-NH3+ + Dye-SO3⁻ ⇌ Fiber-NH3+⁻O3S-Dye

The number of available cationic sites on the fiber can be controlled by adjusting the pH of the dyebath; a lower pH leads to a higher number of protonated amino groups and thus a greater affinity for the anionic dye. textilelearner.net

Hydrogen Bonds: These are formed between electrophilic hydrogen atoms in the fiber's peptide groups (-NH) or other functional groups and electronegative atoms (such as oxygen or nitrogen) present in the structure of the Acid Brown 16 molecule. globalspec.comdharmatrading.com These bonds, although weaker than ionic bonds, are numerous and contribute significantly to the dye's substantivity.

Adsorption and Sorption Mechanisms on Various Materials

The process by which dye molecules move from the aqueous dyebath to the surface of the fiber and then diffuse into its amorphous regions is described by adsorption and sorption theories. The equilibrium distribution of the dye between the fiber and the solution is often characterized by adsorption isotherms.

For acid dyes like Acid Brown 16 on protein fibers, the Langmuir isotherm is frequently used to model the adsorption process. acs.orghilarispublisher.com This model assumes that:

Adsorption occurs at specific, finite, and uniform sites on the fiber surface (the protonated amino groups). hilarispublisher.com

Each site can hold only one dye molecule (monolayer adsorption). acs.org

There are no interactions between adsorbed dye molecules on neighboring sites.

The Langmuir model effectively describes the saturation effect seen in dyeing, where once all the available cationic sites on the fiber are occupied, no more dye can be adsorbed, regardless of its concentration in the bath. hilarispublisher.com

In some cases, the Freundlich isotherm may also be applied. This empirical model is more general and can describe adsorption on heterogeneous surfaces and multilayer adsorption. nih.govacs.org

The table below illustrates typical Langmuir and Freundlich isotherm parameters for the adsorption of a representative acid dye on wool, demonstrating the principles that would apply to Acid Brown 16.

Representative Adsorption Isotherm Parameters for an Acid Dye on Wool

| Isotherm Model | Parameter | Typical Value | Description |

|---|---|---|---|

| Langmuir | qm (mg/g) | 150 - 170 | Maximum monolayer adsorption capacity, representing the total number of available dye sites. acs.org |

| KL (L/mg) | 0.1 - 0.5 | Langmuir constant related to the energy of adsorption. | |

| R2 | > 0.99 | Coefficient of determination, indicating a good fit of the model to the data. acs.org | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | 20 - 40 | Freundlich constant, indicative of the adsorption capacity. |

| n | 2 - 4 | Adsorption intensity; a value > 1 indicates favorable adsorption. | |

| R2 | 0.95 - 0.98 | Coefficient of determination. acs.org |

Note: The values presented are illustrative for a typical acid dye on wool and are not specific experimental data for Acid Brown 16.

Kinetics and Thermodynamics of Dyeing Processes Involving Acid Brown 16

Kinetics: The study of dyeing kinetics provides insight into the rate of dye uptake and the mechanisms controlling the dyeing process. The adsorption of acid dyes onto protein fibers is widely reported to follow the pseudo-second-order kinetic model . acs.orgresearchgate.netijche.com This suggests that the rate-limiting step is chemisorption, involving the formation of the bond between the dye and the fiber, rather than the mass transfer of the dye through the solution. plos.org

The table below shows representative kinetic parameters for a typical acid dyeing process on wool, which would be analogous to the behavior of Acid Brown 16.

Representative Kinetic Model Parameters for Acid Dyeing of Wool

| Kinetic Model | Parameter | Typical Value | Description |

|---|---|---|---|

| Pseudo-Second-Order | qe,exp (mg/g) | ~40 | Experimental adsorption capacity at equilibrium. |

| k2 (g/mg·min) | 0.001 - 0.01 | Pseudo-second-order rate constant. acs.org | |

| R2 | > 0.99 | Coefficient of determination, indicating an excellent fit. researchgate.netijche.com |

Note: The values presented are illustrative for a typical acid dye on wool and are not specific experimental data for Acid Brown 16.

Thermodynamics: Thermodynamic parameters are crucial for understanding the spontaneity and energy changes associated with the dyeing process. Key parameters include the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°). hilarispublisher.com

Standard Affinity (Δμ° or ΔG°): This represents the change in Gibbs free energy and indicates the spontaneity of the dyeing process. A negative value signifies that the dyeing is spontaneous. For acid dyes on wool, affinity values are typically negative, confirming the favorability of the process. nih.govacs.org

Enthalpy of Dyeing (ΔH°): This value indicates whether the process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). Dyeing of wool with acid dyes is generally an exothermic process.

Entropy of Dyeing (ΔS°): This reflects the change in randomness or disorder at the dye-fiber interface. The adsorption of dye molecules from the solution onto the fiber surface typically leads to a decrease in randomness, resulting in a negative entropy value. hilarispublisher.comijche.com

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.

Information regarding the environmental fate and transformation pathways of Acid Brown 16 (C.I. 17610) is currently unavailable in publicly accessible scientific literature and databases.

A comprehensive analysis of the abiotic and biotic degradation mechanisms for a specific chemical compound necessitates detailed knowledge of its molecular structure. Despite extensive searches for Acid Brown 16 (C.I. 17610), including its CAS Registry Number 6222-58-8, a definitive chemical structure could not be obtained from verified scientific sources.

Therefore, the detailed article on the "Environmental Fate and Transformation Pathways of Acid Brown 16 (C.I. 17610)" as outlined cannot be generated at this time. Further research and the publication of the chemical structure and related degradation studies in peer-reviewed literature are required to provide a scientifically accurate response to this query.

Environmental Fate and Transformation Pathways of Acid Brown 16 C.i. 17610

Biotic Degradation Mechanisms

Enzyme-Mediated Degradation by Laccases, Peroxidases, and Azoreductases

The enzymatic degradation of azo dyes, such as Acid Brown 16, is a key process in their environmental fate, driven by specific classes of microbial enzymes. The primary enzymes involved are oxidoreductases, which include laccases and peroxidases that typically catalyze oxidative degradation, and azoreductases that facilitate reductive cleavage of the azo bond. tandfonline.com

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper-containing enzymes, widely found in fungi, bacteria, and plants. tandfonline.comresearchgate.net They catalyze the oxidation of a broad range of phenolic and non-phenolic aromatic compounds. ijplantenviro.com The degradation of azo dyes by laccases occurs through a nonspecific free-radical mechanism. ijplantenviro.comijcmas.com This process involves a one-electron oxidation of the dye molecule, which can lead to the cleavage of the azo bond without forming potentially carcinogenic aromatic amines. ijplantenviro.comijcmas.com Instead, phenolic compounds are often generated, which can then undergo further degradation. ijcmas.com However, the degradation process can sometimes be incomplete, as the reactive intermediates formed by laccase activity can undergo polymerization or coupling reactions, leading to the formation of colored, high-molecular-weight products that may halt the decolorization process. nih.gov

Peroxidases (EC 1.11.1.x), such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that catalyze the oxidation of various substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. tandfonline.comnih.gov These enzymes, commonly produced by lignin-degrading fungi, have a high redox potential, allowing them to oxidize complex aromatic structures like those found in azo dyes. nih.gov The degradation mechanism can involve either symmetric or asymmetric cleavage of the azo bond. ijplantenviro.com Peroxidase-mediated reactions can effectively remove sulfonated aromatic amines, which are common byproducts of azo dye reduction, through a process of oxidative polymerization. nih.gov

Azoreductases (EC 1.7.1.6) are enzymes, predominantly found in bacteria, that catalyze the reductive cleavage of the azo linkage (–N=N–). nih.govresearchgate.net This reaction breaks the chromophore of the dye, leading to decolorization. nih.gov The process typically occurs under anaerobic or microaerophilic conditions and requires a reducing equivalent like NADH or NADPH. researchgate.netnih.gov The cleavage of the azo bond results in the formation of corresponding aromatic amines. nih.govnih.gov These amine intermediates are generally colorless but may still be toxic and environmentally persistent. nih.gov For complete mineralization, a subsequent aerobic degradation step is often required to break down these aromatic amines. ijcmas.comnih.gov

While the general mechanisms for these enzymes on azo dyes are well-established, specific research detailing the degradation kinetics and efficiency for Acid Brown 16 (C.I. 17610) is not extensively available in the reviewed scientific literature. However, the principles derived from studies on other sulfonated disazo dyes are applicable.

| Enzyme Class | Source Organisms (Typical) | Reaction Type | Mechanism of Action on Azo Dyes | Typical End Products |

|---|---|---|---|---|

| Laccases | Fungi (e.g., Trametes versicolor), Bacteria, Plants | Oxidative | Catalyzes one-electron oxidation via a free-radical mechanism, leading to chromophore destruction. ijcmas.comnih.gov | Phenolic compounds, polymerized products. ijplantenviro.comnih.gov |

| Peroxidases (LiP, MnP) | Fungi (e.g., Phanerochaete chrysosporium) | Oxidative (H₂O₂-dependent) | Oxidizes the dye molecule, leading to symmetric or asymmetric azo bond cleavage. ijplantenviro.comnih.gov | Smaller organic compounds, polymerized amines. nih.gov |

| Azoreductases | Bacteria (e.g., Pseudomonas sp., Bacillus sp.) | Reductive | Catalyzes the reductive cleavage of the azo bond (–N=N–), typically under anaerobic conditions. tandfonline.comnih.gov | Aromatic amines (often sulfonated). nih.govnih.gov |

Formation and Persistence of Transformation Products in the Environment

The reductive cleavage of Acid Brown 16 by azoreductases would break the two azo bonds, leading to the formation of several aromatic amines. Given the structure of Acid Brown 16, these products would likely be sulfonated aromatic amines. While this initial step results in decolorization, the resulting amines may be more resistant to further breakdown. nih.govnih.gov Studies on various sulfonated aromatic amines have shown that their biodegradability in the environment is often poor, particularly under anaerobic conditions. nih.govazregents.educore.ac.uk Some isomers, such as certain aminobenzenesulfonic acids, can be mineralized under specific aerobic conditions by specialized microbial communities, but many other sulfonated amines persist. nih.govazregents.eduresearchgate.net The presence of the sulfonate group (–SO₃H) generally increases the water solubility of these compounds, facilitating their transport in aquatic systems, but also contributes to their recalcitrance. core.ac.uk

In contrast, oxidative degradation by laccases and peroxidases can, in principle, lead to complete mineralization of the dye to CO₂, water, and inorganic ions. tandfonline.com However, the process can also result in the formation of complex polymeric products through the coupling of reactive intermediates. nih.gov The environmental fate and persistence of these high-molecular-weight polymers are not well understood. Furthermore, incomplete oxidation can still generate smaller aromatic intermediates whose persistence may be a concern.

| Degradation Pathway | Potential Transformation Product Class | General Environmental Characteristics | Persistence Potential |

|---|---|---|---|

| Reductive (Azoreductase) | Sulfonated Aromatic Amines | Generally colorless, highly water-soluble, and can be resistant to microbial degradation. nih.govcore.ac.uk | High, especially under anaerobic conditions. Some isomers may be degraded aerobically by adapted microbes. nih.govazregents.edu |

| Oxidative (Laccase/Peroxidase) | Phenolic Compounds | Can be substrates for further microbial degradation and ring cleavage. ijcmas.com | Low to Moderate, depending on the specific compound and microbial activity. |

| Oxidative (Laccase/Peroxidase) | Polymerized Products | High molecular weight, colored or colorless compounds formed by radical coupling. nih.gov | Unknown, but potentially high due to complex structure. |

Analytical Methodologies for Acid Brown 16 C.i. 17610 and Its Metabolites

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for obtaining fundamental information about the structure and concentration of Acid Brown 16. These techniques rely on the interaction of electromagnetic radiation with the dye molecule.

UV-Visible spectroscopy is a primary tool for quantifying the concentration of Acid Brown 16 in aqueous solutions and for monitoring the progress of its degradation or decolorization. The technique is based on the principle that molecules with chromophores—in the case of azo dyes, the azo bond (-N=N-) conjugated with aromatic rings—absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The concentration of the dye is determined by measuring the absorbance at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. The decolorization process, which typically involves the cleavage of the azo bond, can be effectively tracked by monitoring the decrease in the absorbance of the characteristic peak in the visible region. For instance, studies on the degradation of a similar dye, Acid Brown 14, showed a decrease in the visible absorption band over time, indicating cleavage of the chromophore. researchgate.net Similarly, analysis of other azo dyes demonstrates that the absorbance peaks in the UV region (around 200-400 nm) are attributed to the benzene (B151609) and naphthalene (B1677914) rings, while the peak in the visible region (around 400-600 nm) corresponds to the azo linkage. mdpi.com Changes in these spectral regions provide valuable data on the breakdown of the parent molecule into smaller aromatic intermediates.

Table 1: Typical UV-Visible Spectral Characteristics for Azo Dyes

| Wavelength Range | Corresponding Molecular Moiety | Application in Analysis |

|---|---|---|

| 400 - 600 nm | Azo (-N=N-) bond and conjugated system | Quantification of dye concentration; Monitoring of decolorization |

| 200 - 400 nm | Aromatic rings (e.g., benzene, naphthalene) | Identification of aromatic intermediates during degradation |

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in the Acid Brown 16 molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. This technique is crucial for confirming the chemical structure of the dye and for analyzing the structural changes that occur during its degradation.

For Acid Brown 16, key functional groups include the azo group, sulfonic acid groups, hydroxyl groups, and aromatic rings. The disappearance of the azo bond peak or the appearance of new peaks corresponding to amine groups (-NH2) or carboxylic acids can confirm the transformation of the dye into its metabolites. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Acid Brown 16

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| N=N (azo) | 1400 - 1600 (often weak) | Stretching |

| C=C (aromatic) | 1450 - 1600 | Ring Stretching |

| S=O (sulfonic acid) | 1340 - 1420 and 1150 - 1260 | Asymmetric & Symmetric Stretching |

| C-N | 1250 - 1350 | Stretching |

Source: Based on general IR spectroscopy correlation tables. docbrown.infodocbrown.infolibretexts.orgpurdue.edulumenlearning.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including Acid Brown 16 and its degradation products. nih.govsmbstcollege.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

Advanced two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. researchgate.net This allows for the precise determination of the molecular skeleton and the position of various substituents. While acquiring NMR data for the parent dye provides structural confirmation, its application is particularly vital in identifying the exact structure of unknown metabolites formed during degradation processes, which cannot be identified by other means. researchgate.netnottingham.ac.uk

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the parent dye from a complex matrix or from its various metabolites, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of synthetic dyes like Acid Brown 16. nih.govdntb.gov.ua Reversed-phase HPLC is most commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A Diode Array Detector (DAD) is often coupled with HPLC. The DAD acquires the full UV-Vis spectrum for each component as it elutes from the column. This provides not only quantitative data (from the peak area) but also qualitative confirmation, as the spectrum of an unknown peak can be compared to that of a known standard. This is particularly useful for distinguishing between the parent dye and its degradation products. nih.govdntb.gov.uaresearchgate.netconsensus.app The method's parameters, such as the mobile phase composition and gradient, are optimized to achieve the best separation. nih.govlcms.cznih.gov

Table 3: Typical HPLC-DAD Parameters for Azo Dye Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate) | Elution of compounds with varying polarities |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |

| Detection | Diode Array Detector (DAD) set at the λmax of the dye and other relevant wavelengths | Quantification and spectral confirmation |

While HPLC is ideal for the parent dye and its non-volatile metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile or semi-volatile degradation products. nih.gov The degradation of Acid Brown 16 can lead to the formation of smaller, more volatile compounds, such as substituted anilines and phenols, which are amenable to GC analysis. researchgate.net

In this technique, the sample, often after an extraction and derivatization step, is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. nih.gov The separated components then enter the Mass Spectrometer (MS), which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification of the metabolite. researchgate.netpjsir.orgjocpr.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely employed for the identification and quantification of azo dyes, including Acid Brown 16, and their metabolites in complex matrices. thepharmajournal.com This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. thepharmajournal.com

In a typical LC-MS/MS workflow, the sample extract is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatographic column and the mobile phase. The separated components then enter the mass spectrometer, where they are ionized. Precursor ions corresponding to the mass-to-charge ratio (m/z) of the target analyte (e.g., Acid Brown 16) are selected and fragmented in a collision cell. The resulting product ions are then detected and quantified, providing a high degree of certainty in the identification and measurement of the analyte. thepharmajournal.com

The selection of the mobile phase and the gradient elution program is critical for achieving good chromatographic separation. arabjchem.org For the analysis of azo dyes, a common approach involves using a mobile phase consisting of a mixture of an aqueous solution with a buffer (e.g., ammonium acetate (B1210297) or ammonium formate) and an organic solvent like acetonitrile or methanol. arabjchem.orglcms.cz

Table 1: Illustrative LC-MS/MS Parameters for Azo Dye Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) arabjchem.org |

| Mobile Phase A | 10 mM ammonium formate (B1220265) in water with 0.1% formic acid arabjchem.org |

| Mobile Phase B | 10 mM ammonium formate in acetonitrile with 0.1% formic acid arabjchem.org |

| Flow Rate | 0.5 mL/min arabjchem.org |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode arabjchem.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

This table presents a generalized set of parameters and may require optimization for the specific analysis of Acid Brown 16.

The use of tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis, minimizing the potential for interference from other compounds present in the sample matrix. thepharmajournal.com This makes LC-MS/MS particularly suitable for analyzing complex environmental and industrial samples where a multitude of other substances may be present. arabjchem.org

Electrochemical Detection Methods for Acid Brown 16

Electrochemical detection methods offer a promising alternative to traditional chromatographic techniques for the analysis of Acid Brown 16. These methods are often characterized by their simplicity, rapid response, portability, and cost-effectiveness. acs.org The fundamental principle behind the electrochemical detection of azo dyes lies in their ability to undergo oxidation or reduction reactions at an electrode surface. mdpi.com The azo group (-N=N-) is the primary electroactive center in these molecules. mdpi.com

Various types of electrochemical sensors have been developed for the detection of azo dyes, often employing modified electrodes to enhance sensitivity and selectivity. These modifications can involve the use of nanomaterials, polymers, or molecularly imprinted polymers. mdpi.comresearchgate.net For instance, nanomaterials like carbon nanotubes and graphene derivatives can increase the effective surface area of the electrode and catalyze the electron transfer reactions, leading to improved analytical performance. mdpi.com

The primary techniques used in electrochemical analysis of azo dyes include:

Cyclic Voltammetry (CV): Used to study the redox behavior of the dye and to characterize the modified electrode surface. acs.org

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. researchgate.net

Square Wave Voltammetry (SWV): Another sensitive voltammetric technique that allows for rapid analysis. acs.org

The performance of an electrochemical sensor is highly dependent on experimental parameters such as the pH of the supporting electrolyte and the potential scan rate. Optimization of these parameters is crucial for achieving the best analytical signal. acs.org While electrochemical methods show great potential, challenges such as matrix effects and long-term stability of the sensors need to be addressed for their widespread application in real-world sample analysis. mdpi.com

Sample Preparation and Matrix Effects in Environmental and Industrial Analysis

The analysis of Acid Brown 16 in environmental and industrial samples is often complicated by the presence of a complex matrix, which can interfere with the detection and quantification of the analyte. nih.gov Therefore, effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. nih.govpjoes.com

Common sample preparation techniques for environmental samples include:

Solid-Phase Extraction (SPE): This technique is widely used to isolate and concentrate analytes from liquid samples. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. jchemrev.com

Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases. jchemrev.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective method for the extraction of a wide range of analytes from various matrices. nih.gov

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the co-eluting components from the sample matrix. sciex.combataviabiosciences.com In LC-MS/MS analysis, matrix effects can lead to either suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. sciex.com Industrial samples, such as those from textile wastewater, can contain a high concentration of salts, surfactants, and other organic compounds that can significantly impact the analytical results. mdpi.com

Strategies to mitigate matrix effects include:

Dilution of the sample extract: This simple approach can reduce the concentration of interfering matrix components. shimadzu.com

Use of matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects. sepscience.com

Use of internal standards: An isotopically labeled version of the analyte is an ideal internal standard as it behaves similarly to the analyte during sample preparation and analysis, thus correcting for both matrix effects and variations in instrument response. chromatographyonline.com

Advanced sample cleanup techniques: More selective sample preparation methods can be employed to remove a larger portion of the interfering matrix components. nih.gov

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and accurate results. pcdn.cofda.gov The key performance characteristics that are evaluated during method validation include:

Sensitivity: This refers to the ability of the method to detect and quantify small amounts of the analyte. It is typically expressed in terms of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). pcdn.co

LOD: The lowest concentration of an analyte that can be reliably detected by the method. nih.gov

LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. nih.gov

Selectivity (or Specificity): This is the ability of the method to measure the analyte of interest without interference from other components in the sample. pcdn.conih.gov In LC-MS/MS, high selectivity is achieved through the specific fragmentation of the precursor ion to product ions. waters.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. metrohm.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. pcdn.co

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Table 2: Key Method Validation Parameters and Their Significance

| Performance Characteristic | Description | Significance |

|---|---|---|

| Sensitivity (LOD, LOQ) | The lowest concentration of analyte that can be reliably detected and quantified. pcdn.co | Ensures the method can measure the analyte at the required concentration levels. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. pcdn.co | Prevents false positive results and ensures the accuracy of the measurement. |

| Linearity | The proportionality of the analytical signal to the analyte concentration over a given range. metrohm.com | Allows for the accurate calculation of the analyte concentration from the measured signal. |

| Accuracy | The closeness of the measured value to the true value. pcdn.co | Indicates the correctness of the result. |

| Precision | The reproducibility of the results. researchgate.net | Indicates the reliability and consistency of the method. |

A thoroughly validated analytical method provides confidence in the generated data, which is crucial for making informed decisions regarding environmental protection and industrial process control.

Treatment and Remediation Technologies for Acid Brown 16 C.i. 17610 in Contaminated Media

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants, including azo dyes, into simpler, less toxic compounds, and ultimately, can lead to complete mineralization into carbon dioxide and water.

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. The efficiency of this system can be significantly enhanced with the introduction of ultraviolet (UV) or visible light, a process known as photo-Fenton. The light facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals.

Studies on similar dyes have shown that the photo-Fenton process is highly effective. For instance, the degradation of Acid Red B using a heterogeneous Fe₂O₃/ACF (activated carbon fiber) catalyst achieved complete decolorization and 43% Total Organic Carbon (TOC) removal within 200 minutes under simulated solar irradiation. cornell.edu The mechanism involves the cleavage of the dye's chromophoric groups, particularly the -N=N- azo bond, by the generated hydroxyl radicals. cornell.edu The efficiency of Fenton-based processes is typically optimized at a low pH, often around 3.0, to prevent the precipitation of iron hydroxides and to maximize radical generation. mdpi.comresearchgate.net

Table 1: Optimal Conditions for Photo-Fenton Degradation of Acid Red B To view the data, click on the table rows.

| Parameter | Optimal Value |

| pH | 3.0 |

| Catalyst | Fe₂O₃ supported on Activated Carbon Fiber |

| Outcome | Complete decolorization in 200 min |

| TOC Removal | 43% in 200 min |

Ozonation and Photo-Ozonation Efficiency

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of pollutants can occur through two primary pathways: direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals formed from ozone decomposition in water, a process favored at higher pH levels. metu.edu.tr For azo dyes, ozonation is particularly effective at breaking the N=N double bond, which is responsible for the dye's color. nih.gov

Research on Acid Red 151 demonstrated that the dominant degradation mechanism was direct oxidation by ozone molecules. metu.edu.tr In the treatment of another dye, Reactive Yellow 84, ozonation led to almost complete decolorization, a 50% reduction in Chemical Oxygen Demand (COD), and a significant increase in biodegradability (BOD₅/COD ratio increased from 0.01 to 0.8). nih.gov The process also results in the formation of intermediate products like formic acid and oxalic acid before eventual mineralization. nih.gov The efficiency of ozonation can be enhanced by UV irradiation (photo-ozonation), which promotes the generation of hydroxyl radicals.

Photocatalysis (e.g., TiO₂-based systems)

Heterogeneous photocatalysis, most commonly employing titanium dioxide (TiO₂), is a widely studied AOP for dye degradation. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species, which then attack the organic dye molecules adsorbed on the catalyst's surface. researchgate.netmdpi.com

In a study on the photocatalytic decolorization of a commercial dye known as Brown NG using TiO₂ (Degussa P-25), it was found that the degradation was significantly influenced by pH, with efficiency increasing at lower pH values. ijcce.ac.ir The process was enhanced by the addition of H₂O₂, which acts as an electron acceptor, thereby reducing electron-hole recombination and generating more hydroxyl radicals. ijcce.ac.ir The degradation of Reactive Orange 16 using TiO₂ followed first-order reaction kinetics, achieving 100% decolorization in 80 minutes and near-complete mineralization in 120 minutes. researchgate.net

Electrochemical Oxidation and Mineralization Pathways

Electrochemical oxidation is an AOP that uses an electric current to drive the degradation of pollutants. The process can occur directly at the anode surface through electron transfer or indirectly through the electrochemical generation of oxidants like hydroxyl radicals, active chlorine species (in the presence of chloride), and persulfates. escholarship.orgnmlindia.org The choice of anode material is critical, with high-performance electrodes like Boron-Doped Diamond (BDD) showing great efficacy due to their ability to generate a high concentration of hydroxyl radicals. ub.edu

Studies on various acid dyes demonstrate that electrochemical oxidation can achieve high levels of color and TOC removal. nmlindia.org For example, the complete oxidation and removal of C.I. Acid Orange 10 were achieved using graphite (B72142) electrodes. nmlindia.org The mineralization pathway typically involves the cleavage of the azo bond, followed by the fragmentation of aromatic intermediates into smaller aliphatic acids (like oxalic and formic acid), and finally their oxidation to CO₂ and H₂O. nih.govnih.gov The efficiency of the process is dependent on parameters such as current density, pH, and the type of supporting electrolyte used. nmlindia.org

Ultrasound-Assisted Degradation Kinetics

Sonolysis, the application of high-frequency ultrasound (>20 kHz) to aqueous solutions, can degrade organic pollutants through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of pollutants and the formation of hydroxyl radicals from the thermal dissociation of water. mdpi.com

Ultrasound is often used in combination with other AOPs to enhance degradation rates. A study on Acid Brown 83 showed that combining ultrasound with a Fenton-like process (H₂O₂/Fe²⁺/H₂SO₄) resulted in a 95% degradation of the dye. mdpi.com The application of ultrasound significantly increased the efficiency of all tested oxidation methods. mdpi.com The degradation kinetics of Acid Brown 83 were best described by a pseudo-first-order model. mdpi.com Similarly, for Acid Brown 348, an ultrasound-promoted Fenton-like process achieved a 96% removal ratio under optimal conditions. asianpubs.org

Table 2: Comparison of Degradation Methods for Acid Brown 83 To view the data, click on the table rows.

| Degradation Method | Degradation Percentage (%) | Initial Degradation Rate (mg·L⁻¹·min⁻¹) |

| H₂O₂ | ~10% | ~1 |

| Ultrasound (US) alone | ~18% | ~2 |

| US / H₂O₂ / H₂SO₄ | ~85% | ~18 |

| US / Fe(II) / H₂O₂ / H₂SO₄ | ~95% | ~17 |

Data adapted from studies on Acid Brown 83. mdpi.com

Peracetic Acid-Based AOPs

Peracetic acid (PAA) is an emerging oxidant for water treatment that can be activated to generate a variety of reactive species, including hydroxyl radicals (•OH) and organic radicals (R-O•). mdpi.comnih.gov PAA-based AOPs can be initiated through various methods, such as activation by transition metals (e.g., cobalt, ruthenium), UV irradiation, or heat. nih.govresearchgate.net These processes have shown promise for the degradation of a wide range of organic pollutants. bohrium.comnih.gov

Compared to traditional H₂O₂-based AOPs, PAA-based systems can be effective over a broader pH range and the organic radicals generated can be more selective towards electron-rich moieties in pollutants. mdpi.com While specific studies on the degradation of Acid Brown 16 using PAA are not currently available, the known reactivity of PAA-based AOPs with other organic compounds suggests it is a potentially effective technology for the treatment of azo dye-contaminated wastewater. nih.gov

Adsorption Processes for Removal

Adsorption is a widely employed technique for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.

Adsorbent Materials (e.g., Activated Carbon, Biosorbents)

A variety of materials have been investigated for their potential to adsorb acid dyes. Activated carbon is a prominent choice due to its high surface area, porous structure, and significant adsorption capacity. gnest.orgtsijournals.com However, its relatively high cost has prompted research into low-cost alternatives, particularly those derived from biological or waste materials, known as biosorbents. acs.org

One study focused on the use of mesoporous activated carbon produced from the seaweed Azolla Pinnate for the removal of an "Acid Brown (AB)" dye. gnest.org This material exhibited a predominantly mesoporous structure with a Brunauer–Emmett–Teller (BET) surface area of 686.5 m²/g. gnest.org The presence of various functional groups on the carbon surface demonstrated a strong affinity for the acid dye. gnest.org

Other low-cost adsorbents are prepared from various agricultural wastes. For instance, soy meal hull, a byproduct of soybean oil extraction, has been successfully used to remove various acid dyes from aqueous solutions. nih.gov The effectiveness of such biosorbents is often attributed to the presence of functional groups like hydroxyl, amine, and carbonyl groups on their surface. nih.gov Similarly, activated carbons derived from materials like pine sawdust have proven effective in adsorbing acid wood dyes. mdpi.com

Table 1: Examples of Adsorbent Materials for Acid Dye Removal

Adsorption Isotherms and Kinetics Studies

To understand the mechanism of adsorption, equilibrium and kinetic studies are essential. Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at equilibrium. scialert.net

For the adsorption of Acid Brown onto activated carbon from Azolla Pinnate, the equilibrium data were best described by the Langmuir isotherm model, which suggests a monolayer adsorption process primarily involving chemical interactions. gnest.org However, the study also indicated the presence of physical affinity and surface heterogeneity. gnest.org In another study involving Acid Brown 425, the Freundlich isotherm model provided the best fit, which is often indicative of adsorption on a heterogeneous surface. nih.gov

Adsorption kinetics describe the rate of dye uptake. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of acid dyes onto various adsorbents, including activated carbon and soy meal hull. gnest.orgnih.govscialert.netnih.gov This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scialert.net

Table 2: Adsorption Isotherm and Kinetic Models for Acid Brown Dyes

Regeneration and Reuse of Adsorbents

The economic viability of adsorption processes is greatly enhanced if the adsorbent can be regenerated and reused for multiple cycles. mdpi.com Various regeneration techniques exist, including chemical, thermal, and biological methods. researchgate.netrsc.org

Chemical regeneration is a common approach where the adsorbed dye is desorbed using a specific eluent. rsc.org For acid dyes, desorption can often be achieved by changing the pH of the solution. For instance, maximum desorption of several acid dyes from soy meal hull was achieved in an aqueous solution at pH 10. nih.gov For activated carbon saturated with an acid black dye, hydrogen peroxide (H₂O₂) has been used as an effective regenerating agent, allowing the carbon to be used for at least three successive adsorption-desorption cycles with minimal loss in capacity. mdpi.com The choice of eluent depends on the nature of the interaction between the dye and the adsorbent.

Biological Treatment Approaches

Biological treatment methods utilize the metabolic activity of microorganisms to break down complex dye molecules into simpler, less harmful substances. nih.gov For azo dyes like Acid Brown 16, a sequential anaerobic-aerobic process is typically required for complete mineralization. wur.nlnih.gov

Aerobic and Anaerobic Bioreactors for Dye Degradation

The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This process occurs readily under anaerobic conditions and results in the decolorization of the wastewater and the formation of aromatic amines. wur.nlnih.gov These aromatic amines, however, are often not degraded further under anaerobic conditions and can be toxic. nih.gov

Therefore, a subsequent aerobic stage is necessary to degrade the aromatic amines formed during the anaerobic phase. wur.nl This sequential anaerobic-aerobic approach has been successfully applied to treat wastewaters containing various azo dyes. researchgate.net Reactor systems such as an anaerobic Upflow Anaerobic Sludge Blanket (UASB) reactor followed by an aerobic Continuously Stirred Tank Reactor (CSTR) have demonstrated high efficiency in removing both color and Chemical Oxygen Demand (COD). researchgate.net For instance, in treating a simulated acid dyeing wastewater, a UASB reactor achieved 81–96% color removal, while the combined UASB/CSTR system removed 97–83% of COD. researchgate.net

Microbial Strain Isolation and Characterization for Biodegradation

The success of biological treatment relies on the presence of microorganisms capable of degrading the target pollutant. Numerous studies have focused on isolating and identifying bacterial strains with the ability to decolorize and degrade azo dyes. Bacteria are often preferred over fungi due to their faster growth rates and easier handling. nih.gov

Strains of Pseudomonas aeruginosa have been identified as being particularly effective in degrading various brown azo dyes, such as Brown 706 and Brown 703. mdpi.commdpi.com The isolation process typically involves collecting samples from dye-contaminated industrial sites and using enrichment culture techniques. mdpi.com Characterization of potent strains is performed using biochemical tests and molecular techniques like 16S rRNA gene sequencing. mdpi.com

The degradation efficiency of these microbial strains is highly dependent on physicochemical parameters. Optimization studies have shown that factors like pH, temperature, dye concentration, and the presence of co-substrates (like glucose) significantly influence the rate and extent of dye degradation. mdpi.commdpi.com For example, the optimal conditions for Pseudomonas aeruginosa to degrade Brown 706 were found to be a pH of 7 and a temperature of 37°C. mdpi.com The degradation process is mediated by enzymes such as azoreductases, which catalyze the initial cleavage of the azo bond. mdpi.commdpi.com

Table 3: List of Chemical Compounds

Enzymatic Treatment for Decolorization and Mineralization

Enzymatic treatment has emerged as a promising eco-friendly alternative for the degradation of recalcitrant dyes like Acid Brown 16. This method utilizes specific enzymes, primarily from microorganisms, to break down the complex dye molecules into simpler, less toxic compounds. Ligninolytic enzymes, such as laccases and peroxidases produced by white-rot fungi, have demonstrated significant potential in the decolorization and mineralization of a wide array of synthetic dyes. researchgate.netresearchgate.net

The mechanism of enzymatic degradation involves the catalytic action of these enzymes on the chromophoric groups of the dye, leading to the cleavage of azo bonds (-N=N-) and the breakdown of the aromatic rings. This process not only results in the loss of color (decolorization) but can also lead to the complete breakdown of the dye molecule into carbon dioxide, water, and inorganic ions (mineralization). The efficiency of enzymatic treatment is influenced by several factors including pH, temperature, enzyme concentration, and the presence of mediators, which can enhance the catalytic activity of the enzymes. nih.govajbls.com

Research Findings on Enzymatic Decolorization of Acid Dyes:

While specific studies focusing solely on Acid Brown 16 are limited, research on similar acid dyes provides valuable insights into the potential efficacy of enzymatic treatment. Fungal strains such as Trametes versicolor have shown the ability to completely decolorize various acid dyes in both solid and liquid states. researchgate.net The decolorization process is often correlated with the activity of ligninolytic enzymes like laccase and manganese peroxidase. researchgate.net

| Fungal Strain | Enzyme(s) | Decolorization Efficiency | Reference |

| Trametes versicolor | Laccase, Manganese Peroxidase | High | researchgate.net |

| Phanerochaete chrysosporium | Lignin (B12514952) Peroxidase, Manganese Peroxidase | Effective for various dyes | ajbls.com |

| Ganoderma lucidum | Laccase | Significant decolorization | ajbls.com |

This table presents general findings on fungal enzymatic decolorization of acid dyes, suggesting potential applicability to Acid Brown 16.

Coagulation and Flocculation for Dye Removal

Coagulation and flocculation are widely employed physicochemical treatment processes for the removal of suspended and colloidal particles from wastewater, including dyes. scispace.comijeas.org This method involves the addition of coagulants, such as aluminum sulfate (B86663) (alum) or ferric chloride, which neutralize the electrical charges of the dye molecules, causing them to aggregate into smaller particles (coagulation). laujet.comniscpr.res.in Subsequently, a flocculant is often added to facilitate the agglomeration of these smaller particles into larger, settleable flocs (flocculation), which can then be removed by sedimentation or filtration. scispace.com

The effectiveness of coagulation-flocculation is dependent on several operational parameters, including the type and dosage of the coagulant, the pH of the wastewater, mixing speed, and temperature. watconman.org For anionic dyes like Acid Brown 16, cationic coagulants are typically effective. The process is often optimized through jar testing to determine the ideal conditions for maximum dye removal. ijeas.org

Typical Coagulants and Their Optimal Conditions for Dye Removal:

| Coagulant | Optimal pH Range | General Removal Efficiency for Acid Dyes | Reference |

| Aluminum Sulfate (Alum) | 6.0 - 8.0 | Moderate to High | d-nb.inforesearchgate.net |

| Ferric Chloride (FeCl₃) | 4.0 - 7.0 & > 9.0 | High | researchgate.netekb.eg |

| Polyaluminum Chloride (PAC) | 5.0 - 9.0 | High | scispace.com |

This table provides a general overview of common coagulants and their typical performance for acid dye removal. Specific optimization for Acid Brown 16 would be required.

Membrane Separation Technologies for Effluent Purification

Membrane separation technologies offer a physical barrier approach to remove contaminants from wastewater and are increasingly utilized for the treatment of dye-laden effluents. nih.gov Processes such as nanofiltration (NF) and reverse osmosis (RO) are particularly effective in retaining dye molecules while allowing water to pass through, resulting in a high-quality permeate. researchgate.net

The principle of membrane separation is based on the size and charge of the dye molecules relative to the pore size of the membrane. RO membranes, with their very small pore sizes, can achieve high rejection rates for a wide range of dyes. nih.gov NF membranes, with slightly larger pores, can also effectively remove divalent salts and larger organic molecules like dyes, often with lower energy consumption compared to RO. researchgate.net

Performance of Membrane Technologies in Dye Removal:

| Membrane Process | Typical Dye Rejection (%) | Operating Pressure | Key Advantages |

| Nanofiltration (NF) | 90 - 99% | Moderate | Lower energy consumption than RO, good for divalent salt removal |

| Reverse Osmosis (RO) | > 99% | High | Highest rejection of dyes and other dissolved solids |

This interactive data table summarizes the general performance characteristics of NF and RO for dye removal, which are applicable to Acid Brown 16. nih.govresearchgate.net

Hybrid Treatment Systems and Process Optimization

The rationale behind hybrid systems is to leverage the strengths of each technology. For instance, a biological or coagulation pre-treatment can reduce the organic load and suspended solids, thereby mitigating membrane fouling in a subsequent membrane separation step. Similarly, an AOP can be used to break down complex, non-biodegradable dye molecules into simpler intermediates that are more amenable to subsequent biological treatment. mdpi.com

Process optimization is crucial for the successful implementation of hybrid systems. This involves carefully selecting the sequence of treatment steps and optimizing the operational parameters of each unit process to achieve the desired effluent quality in a cost-effective manner. The combination of AOPs with biological treatments is considered a particularly promising approach for the complete mineralization of recalcitrant dyes. nih.gov

Examples of Hybrid Systems for Dye Wastewater Treatment:

| Hybrid System Configuration | Target Pollutants | Advantages | Reference |

| Coagulation-Flocculation + Biological Treatment | Dyes, Organic Matter, Suspended Solids | Improved biodegradability, reduced sludge volume from biological step | ijeas.org |

| Advanced Oxidation Process (AOP) + Biological Treatment | Recalcitrant Dyes, Toxic Organics | Enhanced mineralization, detoxification | mdpi.comnih.gov |

| Biological Treatment + Membrane Filtration (Membrane Bioreactor - MBR) | Dyes, Organic Matter, Nutrients | High effluent quality, smaller footprint | researchgate.net |

| AOP + Membrane Filtration | Micropollutants, Dyes | High removal efficiency, potential for water reuse | nih.gov |

This table illustrates various hybrid treatment configurations that could be adapted and optimized for the remediation of wastewater containing Acid Brown 16.

Regulatory and Environmental Policy Frameworks Concerning Acid Brown 16 C.i. 17610

International Environmental Regulations and Guidelines for Dye Effluents

Globally, there is a growing consensus on the need to control the discharge of synthetic dyes into the environment. Azo dyes, a class to which Acid Brown 16 belongs, are of particular concern due to their widespread use and the potential for some to break down into harmful aromatic amines. igem.orgtwosistersecotextiles.com

Key international frameworks and guidelines that impact the use and discharge of dyes like Acid Brown 16 include:

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) : This European Union regulation is one of the most comprehensive pieces of chemical legislation worldwide. uark.edu Under REACH, specific azo dyes that can release any of the 22 listed carcinogenic aromatic amines are restricted for use in textile and leather articles that come into direct and prolonged contact with the skin. uark.edusustainability-directory.com While Acid Brown 16 itself is not explicitly listed as a restricted substance, its chemical composition and potential breakdown products would be evaluated under REACH principles. The regulation emphasizes that manufacturers and importers are responsible for ensuring the safety of their chemical products. uark.edu